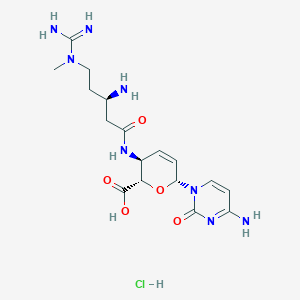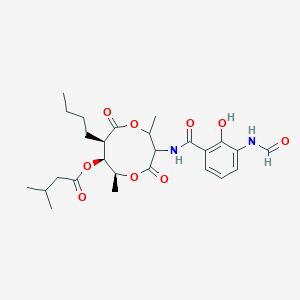![molecular formula C25H30N2O4S2 B519832 (3R,4R)-4-[(3S)-3-hydroxy-3-(6-methoxyquinolin-4-yl)propyl]-1-(2-thiophen-2-ylsulfanylethyl)piperidine-3-carboxylic acid](/img/structure/B519832.png)
(3R,4R)-4-[(3S)-3-hydroxy-3-(6-methoxyquinolin-4-yl)propyl]-1-(2-thiophen-2-ylsulfanylethyl)piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AVE6971 is an antistaphyloccocal agent which attenuates inhibition of hERG potassium channel current.
Applications De Recherche Scientifique
Opioid Receptor Antagonism
- The compound has been studied for its potential as an opioid receptor antagonist. It belongs to a class of compounds showing potent and selective kappa-opioid receptor antagonism. Such compounds are useful for studying opioid receptor function and may have therapeutic potential in treating opioid-related disorders (Cueva et al., 2009).
Antimicrobial Activity
- Some derivatives of this compound have shown promising antimicrobial activity. For instance, fluoroquinolone-based 4-thiazolidinones, which share structural similarities with the compound, have been synthesized and tested for antibacterial and antifungal properties (Patel & Patel, 2010).
Metabolic Pathway Studies
- The compound and its analogs have been useful in studying metabolic pathways, particularly in understanding the renal and hepatic excretion of certain metabolites. This has implications for drug development and the management of drug-induced side effects (Umehara et al., 2009).
Tachykinin Receptor Antagonism
- Research has also explored the compound's potential in modulating neurokinin receptors. This is significant in developing new treatments for various neurological disorders (Blaney et al., 2001).
Role in Drug Development
- The compound is also significant in the field of drug development, particularly in the synthesis of novel compounds with potential therapeutic applications, such as in the treatment of tuberculosis and other infectious diseases (Marvadi et al., 2020).
Inhibition of If Channel
- Additionally, it's been used in studying the inhibition of the "funny" If current channel in the heart, which is crucial for developing treatments for conditions like stable angina and atrial fibrillation (Umehara et al., 2009).
Propriétés
Nom du produit |
(3R,4R)-4-[(3S)-3-hydroxy-3-(6-methoxyquinolin-4-yl)propyl]-1-(2-thiophen-2-ylsulfanylethyl)piperidine-3-carboxylic acid |
|---|---|
Formule moléculaire |
C25H30N2O4S2 |
Poids moléculaire |
486.7 g/mol |
Nom IUPAC |
(3R,4R)-4-[(3S)-3-hydroxy-3-(6-methoxyquinolin-4-yl)propyl]-1-(2-thiophen-2-ylsulfanylethyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C25H30N2O4S2/c1-31-18-5-6-22-20(15-18)19(8-10-26-22)23(28)7-4-17-9-11-27(16-21(17)25(29)30)12-14-33-24-3-2-13-32-24/h2-3,5-6,8,10,13,15,17,21,23,28H,4,7,9,11-12,14,16H2,1H3,(H,29,30)/t17-,21+,23+/m1/s1 |
Clé InChI |
DSLCRNMTGWECHB-FHZYATBESA-N |
SMILES isomérique |
COC1=CC2=C(C=CN=C2C=C1)[C@H](CC[C@@H]3CCN(C[C@@H]3C(=O)O)CCSC4=CC=CS4)O |
SMILES |
O=C([C@H]1CN(CCSC2=CC=CS2)CC[C@H]1CC[C@H](O)C3=CC=NC4=CC=C(OC)C=C34)O |
SMILES canonique |
COC1=CC2=C(C=CN=C2C=C1)C(CCC3CCN(CC3C(=O)O)CCSC4=CC=CS4)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AVE-6971; AVE 6971; AVE6971 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B519789.png)
![N-cyclohexyl-3-[2-(3,4-dichlorophenyl)ethylamino]-N-[2-[2-(5-hydroxy-3-oxo-4H-1,4-benzoxazin-8-yl)ethylamino]ethyl]propanamide](/img/structure/B519963.png)
![(1R,2R)-N-(1-cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexane-1-carboxamide](/img/structure/B520084.png)
![propan-2-yl 4-[4-[(3aS,7aS)-2-oxo-3a,4,5,6,7,7a-hexahydro-3H-benzoimidazol-1-yl]-1-piperidyl]-4-methyl-piperidine-1-carboxylate](/img/structure/B520099.png)
![N-[5-(1H-imidazol-2-yl)-2,4-dimethylphenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B520113.png)

![Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B521106.png)
![(3Z)-5-acetyl-3-[1,3-benzodioxol-5-yl-[(1-methylpiperidin-4-yl)amino]methylidene]-1H-indol-2-one](/img/structure/B521146.png)




![N-(2,4-Dichlorophenyl)-N'-[1-(2,5-bistrifluoromethylphenyl)-2-(imidazol-1-yl)-ethyl]-N''-cyanoguanidine](/img/structure/B521629.png)
![2-bromo-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B522001.png)